An In-depth Technical Guide to 2-Acetyl-4,5-dichlorothiophene: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Acetyl-4,5-dichlorothiophene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4,5-dichlorothiophene is a halogenated thiophene derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 2-Acetyl-4,5-dichlorothiophene, with a focus on its role in the synthesis of biologically active chalcones.
Chemical Structure and Properties
The chemical structure of 2-Acetyl-4,5-dichlorothiophene is characterized by a thiophene ring substituted with an acetyl group at the 2-position and chlorine atoms at the 4 and 5-positions.
Chemical Structure:
Table 1: Chemical and Physical Properties of 2-Acetyl-4,5-dichlorothiophene
| Property | Value | Source(s) |
| IUPAC Name | 1-(4,5-dichlorothiophen-2-yl)ethanone | [1] |
| CAS Number | 57681-59-1 | [1] |
| Molecular Formula | C6H4Cl2OS | [1] |
| Molecular Weight | 195.07 g/mol | [1] |
| Melting Point | 68 °C | [2] |
| Boiling Point | 300.8 ± 42.0 °C (Predicted) | [2] |
| Density | 1.452 ± 0.06 g/cm³ (Predicted) | [2] |
Synthesis
A common synthetic route to 2-Acetyl-4,5-dichlorothiophene involves the acylation of a dichlorinated thiophene precursor. While a detailed, publicly available experimental protocol for the direct synthesis of 2-Acetyl-4,5-dichlorothiophene is not readily found in the searched literature, a general approach can be inferred from the synthesis of related compounds.
A more extensively documented application of 2-Acetyl-4,5-dichlorothiophene is its use as a starting material for the synthesis of chalcones, which are known for their biological activities.
Experimental Protocol: Synthesis of Chalcones from 2-Acetyl-4,5-dichlorothiophene
This protocol describes the Claisen-Schmidt condensation of 2-Acetyl-4,5-dichlorothiophene with an aromatic aldehyde to yield a chalcone derivative.[3]
Materials:
-
2-Acetyl-4,5-dichlorothiophene (0.01 mol)
-
Corresponding aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (0.01 mol)
-
Methanol (20 mL)
-
40% Potassium Hydroxide (KOH) solution (4 mL)
-
Crushed ice
-
5% Hydrochloric acid (HCl)
-
Ethyl acetate (for recrystallization)
-
n-hexane
Procedure:
-
In a suitable reaction vessel, a mixture of 2-acetyl-4,5-dichlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL) is prepared.
-
The mixture is stirred at room temperature, and 40% KOH solution (4 mL) is added.
-
The reaction is stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using an eluent of n-hexane/ethyl acetate (7:3).
-
Upon completion, the reaction mixture is poured into crushed ice.
-
The mixture is then acidified with 5% HCl.
-
The resulting solid precipitate is collected by filtration and washed with water.
-
The crude product is purified by recrystallization from ethyl acetate.
-
The purified chalcone is dried in a desiccator.
Spectroscopic Data
Table 2: Spectroscopic Data for a Chalcone Derivative of 2-Acetyl-4,5-dichlorothiophene
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.83 (d, J = 15.4 Hz, 1H), 7.65–7.54 (m, 3H), 7.15 (d, J = 15.5 Hz, 1H), 6.94 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 180.43, 162.24, 145.43, 141.84, 133.81, 130.68, 130.39, 127.07, 125.27, 125.17, 117.08, 114.63, 114.30, 55.57 |
| IR (ATR) | νmax 1642, 1585, 1568, 1409, 1293, 1216, 1177, 978, 817, 797 cm⁻¹ |
| Mass Spec. (EI) | m/z calculated for C₁₄H₁₀Cl₂O₂S: 312 |
Applications in Drug Development
Thiophene-containing compounds are of significant interest in drug discovery due to their wide range of pharmacological activities.[4][5] 2-Acetyl-4,5-dichlorothiophene serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in oncology.
Anticancer Activity of Chalcone Derivatives
Chalcones synthesized from 2-Acetyl-4,5-dichlorothiophene have been investigated for their anticancer properties.[3] The introduction of the dichlorothiophene moiety can enhance the biological activity and stability of the resulting chalcones.
Table 3: In Vitro Anticancer Activity of a Chalcone Derivative (C6)
| Cell Line | Compound | IC₅₀ (µg/mL) |
| WiDr (colorectal cancer) | C6: (E)-1-(4,5-dichlorothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 0.45 |
| WiDr (colorectal cancer) | 5-Fluorouracil (positive control) | >100 |
The data indicates that the chalcone derivative C6 exhibits potent cytotoxic activity against the WiDr colorectal cancer cell line, with a significantly lower IC₅₀ value compared to the standard chemotherapeutic agent 5-Fluorouracil.[3]
Visualizations
Synthesis of Chalcones from 2-Acetyl-4,5-dichlorothiophene
The following diagram illustrates the experimental workflow for the synthesis of chalcones via the Claisen-Schmidt condensation.
Caption: Workflow for the synthesis of chalcones.
Conclusion
2-Acetyl-4,5-dichlorothiophene is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its utility as a precursor for the synthesis of biologically active molecules, such as anticancer chalcones, highlights its importance for researchers and drug development professionals. This guide has provided a detailed overview of its chemical properties, a robust protocol for its use in synthesis, and data on the biological activity of its derivatives, underscoring its value in the ongoing search for novel therapeutic agents.
References
- 1. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]
- 2. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. 2-ACETYL-4-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 5. ijper.org [ijper.org]
